molecular formula C15H14ClN3O B5702974 3-(2-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acrylamide

3-(2-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acrylamide

Cat. No. B5702974
M. Wt: 287.74 g/mol
InChI Key: KLZPSOZLBHKGGM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CPDA and belongs to the class of acrylamide derivatives.

Mechanism of Action

The mechanism of action of CPDA involves its interaction with the target enzyme or protein, leading to inhibition of its activity. The exact mechanism may vary depending on the target molecule, but it is generally believed that CPDA binds to the active site of the enzyme or protein, thereby preventing its normal function.
Biochemical and Physiological Effects:
CPDA has been shown to have a variety of biochemical and physiological effects, depending on the target molecule and the experimental conditions. It has been found to inhibit the activity of several enzymes and proteins, including kinases, proteases, and phosphatases. It has also been shown to modulate cellular signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPDA in lab experiments is its potent inhibitory activity against a wide range of enzymes and proteins. This makes it a versatile tool for studying various biochemical and physiological processes. However, one limitation of CPDA is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on CPDA. One area of interest is the development of CPDA-based drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Another area of interest is the use of CPDA as a tool for studying cellular signaling pathways and gene expression. Additionally, further studies are needed to better understand the mechanism of action of CPDA and its potential side effects.

Synthesis Methods

The synthesis of CPDA can be achieved by reacting 2-chlorobenzaldehyde with 4,6-dimethyl-2-pyrimidinylamine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with acryloyl chloride to obtain CPDA.

Scientific Research Applications

CPDA has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, drug discovery, and biological studies. It has been found to exhibit potent inhibitory activity against several enzymes and proteins, making it a promising candidate for drug development.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-10-9-11(2)18-15(17-10)19-14(20)8-7-12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZPSOZLBHKGGM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C=CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NC(=O)/C=C/C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acrylamide

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